3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

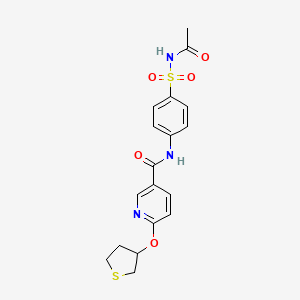

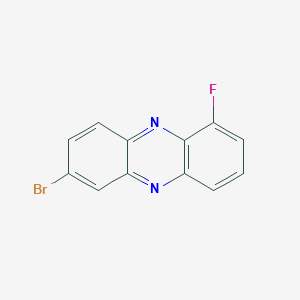

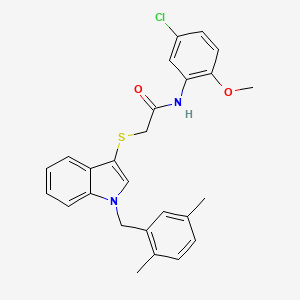

“3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene” is a chemical compound with the molecular formula C11H18O4S . It has a molecular weight of 246.33 . It is typically stored in a dark place under an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 330.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.1±3.0 kJ/mol and a flash point of 153.9±25.1 °C . The compound has a molar refractivity of 64.3±0.3 cm3, and its polar surface area is 65 Å2 .Scientific Research Applications

1. Solar Energy Conversion

A study by Liu et al. (2008) demonstrated the use of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)thiophene in dye-sensitized solar cells. They synthesized molecules bridging 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene for this purpose, achieving a solar-to-energy conversion efficiency of 7.3% (Liu et al., 2008).

2. Polymer Synthesis

Kim et al. (2011) synthesized novel thiophene-based all-conjugated block copolymers using this compound. These polymers were created using the Grignard metathesis method and exhibited unique properties suitable for various applications (Kim et al., 2011).

3. Organic Field-Effect Transistors

Shao et al. (2013) reported the synthesis of a water-soluble poly(thiophene) derivative, which included 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene. This polymer was used in organic field-effect transistors (OFETs), demonstrating the potential of environmentally friendly solvents in the manufacturing of organic electronic devices (Shao et al., 2013).

4. Organic Electronics

A study by Mauger and Moulé (2011) characterized thin films of a conductive copolymer, sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) (S-P3MEET), for potential use as a hole transport layer in organic electronic devices (Mauger & Moulé, 2011).

5. Lithium-Ion Battery Technology

Amine et al. (2006) utilized novel silane compounds, including {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, as non-aqueous electrolyte solvents in lithium-ion batteries. Their research demonstrated excellent cyclability and long calendar life, suggesting significant potential for these silane-based electrolytes in battery technology (Amine et al., 2006).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c1-12-3-4-13-5-6-14-7-8-15-11-2-9-16-10-11/h2,9-10H,3-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKVRFWKUBAWKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2666241.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2666242.png)

![tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2666243.png)

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B2666245.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2666246.png)

![5-benzyl-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2666247.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2666250.png)

![(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666252.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-phenoxy[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2666259.png)